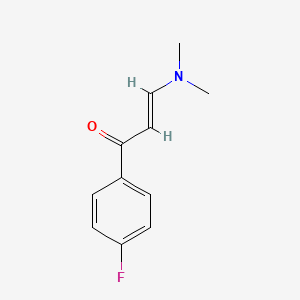

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and dimethylaminoacetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into the corresponding alcohol or hydrocarbon.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One of the primary applications of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is as a versatile substrate for the synthesis of various heterocyclic compounds. Its ability to undergo Michael addition reactions has been exploited in the development of new drug candidates. For example, it has been used to synthesize benzothiazole derivatives, which exhibit significant biological activity against cancer cells .

Table 1: Synthesis Overview

| Reaction Type | Product Type | Yield (%) | References |

|---|---|---|---|

| Michael Addition | Benzothiazole Derivatives | 85 | Kantevari et al., 2007 |

| Cyclization | Heterocycles | Varies | Ke et al., 2009 |

| Condensation | Drug Intermediates | Varies | Omran et al., 1997 |

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of different cancer cell lines, making them potential candidates for anticancer drugs .

- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics .

Case Study 1: Anticancer Research

In a study conducted by Eddington et al. (2003), derivatives of this compound were synthesized and tested for their efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A study by Deng et al. (2011) explored the antimicrobial properties of this compound against pathogenic bacteria. The results showed that certain derivatives exhibited notable inhibition zones, indicating their effectiveness as antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino and fluorophenyl groups contribute to its ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one: This compound is similar in structure but contains a naphthyl group instead of a fluorophenyl group.

(2E, 4E)-3-(dimethylamino)phenyl-1-(4-methylphenyl)penta-2,4-dien-1-one: This compound has an extended conjugated system and is used in nonlinear optical applications.

Uniqueness

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the fluorine atom’s influence on reactivity and interaction with biological targets is crucial.

Actividad Biológica

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential applications in pharmacology, particularly in the realms of antibacterial and anticancer activities.

Chemical Structure and Properties

- Molecular Formula: C11H12FNO

- Molecular Weight: 193.2 g/mol

- CAS Number: 138716-20-8

- SMILES Notation: CN(C)/C=C/C(=O)C1=CC=C(C=C1)F

The compound features a dimethylamino group and a fluorophenyl moiety, which contribute to its biological properties. The structural characteristics allow for interactions with various biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, particularly against strains like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 0.94 |

| Bacillus subtilis | 0.65 |

The presence of the fluorine atom is believed to enhance the compound's lipophilicity, contributing to its ability to penetrate bacterial membranes effectively .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:

In a study involving breast cancer cell lines (MCF-7), this compound was found to reduce cell viability significantly at concentrations of 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 5 µM, indicating a strong potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as MAO-A and MAO-B, which are involved in neurotransmitter metabolism.

Enzyme IC50 (µM) MAO-A 6.76 MAO-B 0.71 - Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, the compound promotes programmed cell death in cancer cells.

- Antioxidant Properties : The presence of phenolic structures contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJNUCRUOWBWEW-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.